

An In-depth Technical Guide to the Molecular Structure and Properties of Pirprofen

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Compound of Interest

Compound Name: Pirprofen

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Abstract

Pirprofen, a non-steroidal anti-inflammatory drug (NSAID) of the phenylpropionic acid class, was formerly utilized for its analgesic and anti-inflammatory properties. Despite its withdrawal from the market, its molecular structure and properties remain of interest to researchers in drug design and development. This technical guide provides a comprehensive overview of **Pirprofen**'s molecular structure, physicochemical properties, and its mechanism of action. Detailed experimental protocols for its synthesis and analysis, where available, are presented. Due to the limited availability of specific experimental data for **Pirprofen**, this guide leverages data from its close structural analog, Ibuprofen, for illustrative and comparative purposes.

Molecular Structure and Identification

Pirprofen, with the IUPAC name 2-[3-chloro-4-(2,5-dihydropyrrol-1-yl)phenyl]propanoic acid, is a chiral molecule that was used as a racemic mixture.^[1] Its structure features a propionic acid moiety attached to a substituted phenyl ring, a common characteristic of the "profen" class of NSAIDs.

Table 1: Chemical and Physical Properties of **Pirprofen**

Property	Value	Reference
Molecular Formula	C ₁₃ H ₁₄ ClNO ₂	[1]
Molecular Weight	251.71 g/mol	[1]
CAS Number	31793-07-4	[1]
Melting Point	98-100 °C	
pKa	Two pKa values have been noted, but specific experimental values are not readily available in the literature.[2] For comparison, the pKa of the structurally similar Ibuprofen is approximately 4.51.[3]	
logP (XLogP3-AA)	2.9	
Aqueous Solubility	Specific quantitative data for Pirprofen's aqueous solubility is not readily available. As a lipophilic compound, it is expected to have low aqueous solubility, similar to other profens. For instance, Ibuprofen has a very low water solubility of less than 1 mg/mL.[4]	

Spectroscopic and Analytical Data

Detailed, publicly available spectroscopic data (NMR, IR, Mass Spectrometry) for **Pirprofen** is scarce. Therefore, data for the closely related and extensively studied compound, Ibuprofen, is presented here for illustrative purposes. These data provide a representative example of the spectral characteristics of a phenylpropionic acid NSAID.

Table 2: Representative ¹H NMR Data for Ibuprofen (in CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment	Reference
7.22	d	2H	Aromatic CH	[5]
7.11	d	2H	Aromatic CH	[5]
3.72	q	1H	CH-COOH	[5]
2.46	d	2H	CH ₂	[5]
1.84	m	1H	CH(CH ₃) ₂	[5]
1.51	d	3H	CH ₃ -CH	[5]
0.881	d	6H	(CH ₃) ₂ -CH	[5]

Table 3: Representative ¹³C NMR Data for Ibuprofen (in CDCl₃)

Chemical Shift (δ) ppm	Assignment	Reference
~181	C=O (Carboxylic Acid)	[6][7]
~140	Aromatic C	[6][7]
~137	Aromatic C	[6][7]
~129	Aromatic CH	[6][7]
~127	Aromatic CH	[6][7]
~45	CH-COOH and CH ₂	[6][7]
~30	CH(CH ₃) ₂	[6][7]
~22	(CH ₃) ₂ -CH	[6][7]
~18	CH ₃ -CH	[6][7]

Table 4: Representative IR and Mass Spectrometry Data for Ibuprofen

Spectroscopic Technique	Key Observations	Reference
Infrared (IR) Spectroscopy	- Carbonyl (C=O) stretch of the carboxylic acid around 1706-1721 cm^{-1} - C-H stretches of the aromatic ring and alkyl groups.	[5]
Mass Spectrometry (Electron Ionization)	- Molecular Ion (M^+) at m/z 206 - Major fragment at m/z 161 due to loss of the carboxyl group (-COOH).	[8][9]

Synthesis of Pirprofen

A general synthesis for **Pirprofen** has been reported in the patent literature. While a detailed, step-by-step protocol is not readily available, the synthesis of the related compound, Ibuprofen, provides a well-documented example of the chemical transformations involved in producing phenylpropionic acid derivatives.

Illustrative Synthesis of Ibuprofen

The synthesis of Ibuprofen can be accomplished through various routes. A common laboratory-scale synthesis involves a multi-step process starting from isobutylbenzene.[5][10]



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A representative multi-step synthesis of Ibuprofen.

Experimental Protocol: Illustrative Synthesis of Ibuprofen

The following is a generalized protocol based on published laboratory syntheses of Ibuprofen.
[5][10]

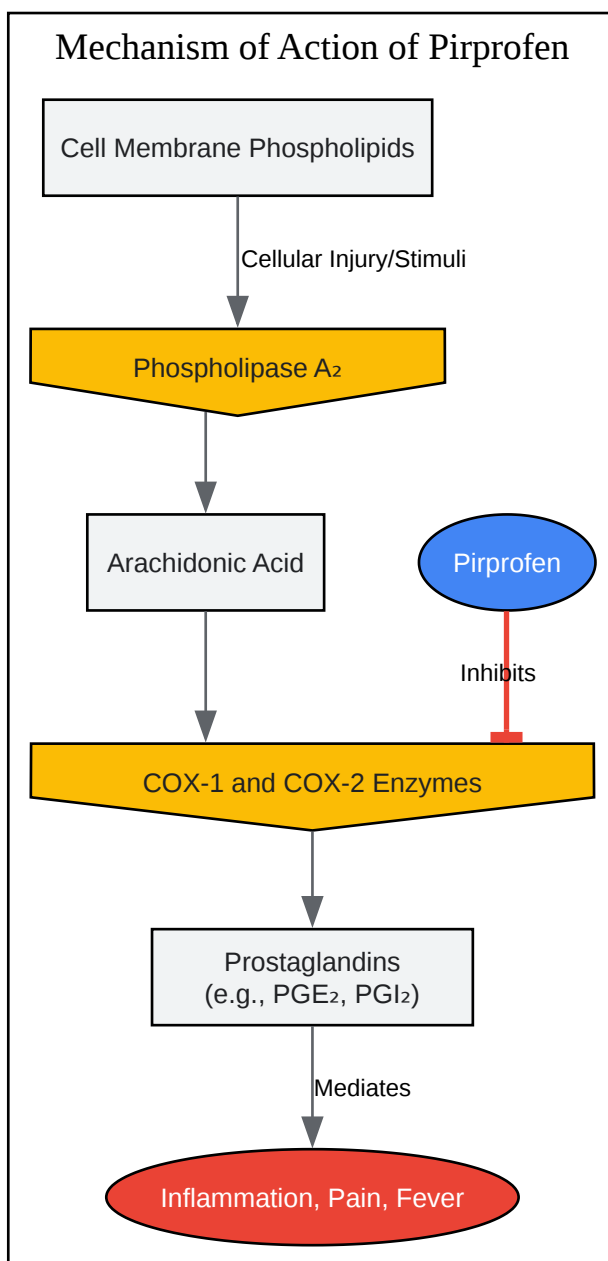
- **Friedel-Crafts Acylation:** Isobutylbenzene is reacted with acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl_3), in a suitable solvent like dichloromethane. This electrophilic aromatic substitution yields p-isobutylacetophenone.
- **Reduction of the Ketone:** The ketonic carbonyl group of p-isobutylacetophenone is reduced to a secondary alcohol using a reducing agent like sodium borohydride (NaBH_4) in an alcoholic solvent. This step produces 1-(4-isobutylphenyl)ethanol.
- **Conversion to Alkyl Halide:** The hydroxyl group of the alcohol is substituted with a chlorine atom by reaction with concentrated hydrochloric acid to form 1-chloro-1-(4-isobutylphenyl)ethane.
- **Formation of Grignard Reagent:** The alkyl chloride is reacted with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF), to form the corresponding Grignard reagent.
- **Carboxylation:** The Grignard reagent is then reacted with solid carbon dioxide (dry ice), followed by an acidic workup (e.g., with aqueous HCl) to protonate the carboxylate salt, yielding Ibuprofen.

Pharmacological Properties and Mechanism of Action

Pirprofen, like other NSAIDs, exhibits anti-inflammatory, analgesic, and antipyretic properties. Its primary mechanism of action is the inhibition of the cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins.[2][11]
Prostaglandins are key mediators of inflammation, pain, and fever.

Signaling Pathway: Inhibition of Prostaglandin Synthesis

The inhibition of the COX enzymes by **Pirprofen** disrupts the prostaglandin synthesis pathway, leading to its therapeutic effects.



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Pirprofen inhibits COX enzymes, blocking prostaglandin synthesis.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

The following is a general protocol for determining the in vitro inhibitory activity of a compound like **Pirprofen** against COX-1 and COX-2.[12][13]

- Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes, as well as the substrate, arachidonic acid, in an appropriate buffer (e.g., Tris-HCl).
- Inhibitor Preparation: Prepare a stock solution of the test compound (e.g., **Pirprofen**) in a suitable solvent (e.g., DMSO) and make serial dilutions to obtain a range of concentrations.
- Assay Procedure:
 - In a 96-well plate, add the reaction buffer, cofactors (e.g., hematin), and the COX enzyme (either COX-1 or COX-2).
 - Add the various concentrations of the test compound or a vehicle control.
 - Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.
 - Initiate the reaction by adding arachidonic acid.
 - Incubate for a specific time at a controlled temperature (e.g., 37°C).
 - Stop the reaction.
- Detection: The product of the reaction, typically prostaglandin E₂ (PGE₂), is quantified using a method such as an enzyme-linked immunosorbent assay (ELISA).
- Data Analysis: The percentage of COX inhibition for each concentration of the test compound is calculated relative to the control. The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition) is determined from the dose-response curve.

Conclusion

Pirprofen is a classic example of a phenylpropionic acid NSAID. While specific, detailed experimental data for this compound are not widely available, its structural similarity to Ibuprofen allows for a comprehensive understanding of its chemical and pharmacological properties through comparative analysis. The information and protocols presented in this guide are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, providing insights into the molecular characteristics and mechanism of action of this class of anti-inflammatory agents.

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